molecular formula C8H12N4O4 B12583632 N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide

Cat. No.: B12583632
M. Wt: 228.21 g/mol
InChI Key: USKWEAZKNQWKOU-UHFFFAOYSA-N
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Description

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and glycinamide groups. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide typically involves the reaction of ethyl-substituted pyrimidine derivatives with glycinamide under controlled conditions. One common method includes the use of an inert solvent and an acid catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Ethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)glycinamide is unique due to its specific substitution pattern and the presence of both ethyl and glycinamide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

2-amino-N-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)acetamide

InChI

InChI=1S/C8H12N4O4/c1-2-8(12-4(13)3-9)5(14)10-7(16)11-6(8)15/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15,16)

InChI Key

USKWEAZKNQWKOU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)NC(=O)CN

Origin of Product

United States

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